2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride
Overview
Description
2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science .
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a variety of biological targets due to their versatile nature .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Imidazole derivatives are known to interact with a variety of biochemical pathways, often leading to downstream effects .
Pharmacokinetics
The pharmacokinetics of imidazole derivatives can vary widely depending on their specific chemical structure .
Result of Action
Imidazole derivatives are known to have a variety of effects at the molecular and cellular level .
Action Environment
The action of imidazole derivatives can be influenced by a variety of environmental factors .
Biochemical Analysis
Biochemical Properties
2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . These interactions are crucial for understanding the compound’s potential therapeutic applications and its role in cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the expression of genes involved in cell growth and differentiation, thereby affecting cellular proliferation and apoptosis. Additionally, its impact on metabolic pathways can lead to changes in cellular energy production and overall metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating their activity, which in turn affects downstream biochemical pathways . Furthermore, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function . For instance, prolonged exposure to the compound may lead to gradual changes in cellular metabolism and gene expression, which can be observed in both in vitro and in vivo studies. Understanding these temporal effects is essential for optimizing its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Identifying the optimal dosage is crucial for maximizing its therapeutic potential while minimizing side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels . For example, the compound may inhibit certain enzymes in the glycolytic pathway, leading to altered glucose metabolism and energy production. These interactions highlight the compound’s potential as a modulator of metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and efficacy in therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is critical for its interaction with specific biomolecules and its overall biological activity.
Preparation Methods
The synthesis of 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride can be achieved through several methods. One common method involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization and subsequent methylation and amination steps . Industrial production methods often involve the use of high-temperature and high-pressure conditions to optimize yield and purity .
Chemical Reactions Analysis
2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride has a wide range of scientific research applications, including:
Comparison with Similar Compounds
2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride can be compared with other similar compounds, such as:
2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride: This compound has a methoxy group instead of a methyl group, which can influence its biological activity and chemical reactivity.
1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride: This compound has a different substitution pattern, which can affect its properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and chemical reactivities compared to other benzimidazole derivatives .
Properties
IUPAC Name |
2-methyl-3H-benzimidazol-5-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.2ClH/c1-5-10-7-3-2-6(9)4-8(7)11-5;;/h2-4H,9H2,1H3,(H,10,11);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDNLMWAMQGHBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23291-87-4 | |
Record name | 2-methyl-1H-1,3-benzodiazol-5-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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